PYSOCA Substrate-1
Descripción
PYSOCA Substrate-1 (Compound 1) is a pyrilamine-derived histone deacetylase (HDAC) inhibitor designed to enhance blood-brain barrier (BBB) permeability while retaining selective Class I HDAC inhibitory activity. Developed through a hybrid strategy, this compound integrates a pyrilamine moiety into a benzamide-type HDAC inhibitor framework. The pyrilamine component enables recognition by the pyrilamine-sensitive proton-coupled organic cation antiporter (PYSOCA), a transporter system expressed in BBB endothelial cells .
Pharmacokinetic evaluations confirmed that Compound 1 exhibits dual functionality:
- HDAC Inhibition: Selective inhibition of Class I HDACs (e.g., HDAC1-3) with an IC₅₀ comparable to established inhibitors like CI-994 .
- BBB Permeability: Enhanced CNS delivery via PYSOCA-mediated transport, as demonstrated in in vitro (hCMEC/D3 cells) and in vivo (rat/mouse models) studies .
This design addresses a critical challenge in CNS drug development—balancing enzymatic potency with BBB penetration—making Compound 1 a promising candidate for treating neurological disorders.
Propiedades
Fórmula molecular |
C24H29N5O2 |
|---|---|
Peso molecular |
419.53 |
Nombre IUPAC |
N-(2-Aminophenyl)-6-((2-(dimethylamino)ethyl)(4-methoxybenzyl)amino)nicotinamide |
InChI |
InChI=1S/C24H29N5O2/c1-28(2)14-15-29(17-18-8-11-20(31-3)12-9-18)23-13-10-19(16-26-23)24(30)27-22-7-5-4-6-21(22)25/h4-13,16H,14-15,17,25H2,1-3H3,(H,27,30) |
Clave InChI |
XRDCTVBYPFNFSI-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=CC=C1N)C2=CN=C(N(CCN(C)C)CC3=CC=C(OC)C=C3)C=C2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PYSOCA Substrate-1; PYSOCA Substrate 1; PYSOCA Substrate1 |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Key Findings:
Transport Mechanism : Compound 1 utilizes PYSOCA for active transport, whereas CI-994 relies on passive diffusion. This distinction explains Compound 1’s superior BBB permeability (5.6-fold higher than CI-994 in mice) .
Kinetic Profile : Compound 1’s saturable, energy-dependent uptake in hCMEC/D3 cells (Km = 326 μM) confirms carrier-mediated transport, absent in CI-994 .
Species Variability : Compound 1’s BBB penetration in rats correlates with lower P-glycoprotein (P-gp) expression, highlighting species-specific efficacy .
Compound 1 vs. Other HDAC Inhibitors
For example:
- Vorinostat: Broad-spectrum HDAC inhibitor with poor BBB penetration due to P-gp efflux .
- Romidepsin : Selective for HDAC1/2 but requires invasive delivery methods for CNS access .
Q & A
Q. What is the rationale for designing PYSOCA Substrate-1 as a hybrid compound targeting histone deacetylases (HDACs)?
PYSOCA Substrate-1 combines a benzamide-type HDAC inhibitor with a pyrilamine-derived moiety to exploit the pyrilamine-sensitive proton-coupled organic cation antiporter (PYSOCA) for enhanced blood-brain barrier (BBB) permeability. This hybrid strategy aims to improve CNS delivery of HDAC inhibitors while retaining selective inhibition of Class I HDACs, particularly HDAC1 .
Q. Which experimental models are critical for validating PYSOCA Substrate-1’s BBB transport mechanism?
Researchers use in vitro human immortalized brain endothelial cells (hCMEC/D3) to study PYSOCA-mediated uptake. Key parameters include metabolic energy dependence, inward H+ gradient requirements, and competitive inhibition assays with known PYSOCA substrates (e.g., diphenhydramine) .
Q. How do researchers assess HDAC inhibition selectivity in PYSOCA Substrate-1?
HDAC inhibition is evaluated using in vitro enzymatic assays against recombinant HDAC isoforms (e.g., HDAC1 vs. HDAC6). Time-dependent inhibition kinetics and acetylation levels of histone H3K9 in HeLa S3 cells are quantified via Western blotting .
Q. What methodological steps ensure reproducibility in synthesizing PYSOCA Substrate-1?
Detailed synthetic protocols must include characterization data (e.g., NMR, HPLC purity >95%) for novel intermediates. Known compounds require literature citations for identity confirmation. Experimental sections should avoid redundancy with supplementary materials .
Q. How are data contradictions in BBB transport studies addressed?
Conflicting results (e.g., uptake variability across cell lines) require validation using orthogonal methods, such as in situ brain perfusion in rodent models or computational modeling of transporter binding affinities .
Advanced Research Questions
Q. What structural-activity relationship (SAR) insights guide optimization of PYSOCA Substrate-1 derivatives?
SAR studies focus on modifying the pyrilamine linker length and substituent polarity to balance HDAC1 inhibition (IC50 < 100 nM) and PYSOCA binding efficiency. Molecular weight (<430 Da) and logP (1–3) are critical for CNS penetration .
Q. How do researchers resolve contradictions between in vitro and in vivo pharmacokinetic data?
Discrepancies are analyzed using physiologically based pharmacokinetic (PBPK) modeling to account for factors like plasma protein binding, efflux transporters, and tissue distribution. Microdialysis in rodent brains quantifies unbound drug concentrations .
Q. What comparative frameworks (e.g., PICO) are used to evaluate PYSOCA Substrate-1 against other BBB-shuttling strategies?
The PICO framework structures comparisons:
Q. How can predictive modeling improve the design of PYSOCA-targeted compounds?
Machine learning models trained on transporter substrate datasets predict PYSOCA binding. Molecular dynamics simulations refine docking poses, while QSAR models optimize HDAC inhibitory potency and BBB penetration .
Q. What ethical considerations apply to in vivo studies of PYSOCA Substrate-1?
Studies must comply with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Ethical review boards assess protocols for humane endpoints, sample size justification, and alternatives to animal models where possible .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
